molecular formula C11H14N4 B15133341 4-{Pyrazolo[1,5-A]pyrimidin-7-YL}piperidine

4-{Pyrazolo[1,5-A]pyrimidin-7-YL}piperidine

Cat. No.: B15133341
M. Wt: 202.26 g/mol
InChI Key: MZDRPLOUIWPIOY-UHFFFAOYSA-N
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Description

7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride is a chemical compound with the molecular formula C11H14N4. It is a heterocyclic compound containing a pyrazolo[1,5-a]pyrimidine ring system fused with a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with piperidine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The reaction conditions would be carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its piperidine ring enhances its solubility and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

7-piperidin-4-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H14N4/c1-5-12-6-2-9(1)10-3-7-13-11-4-8-14-15(10)11/h3-4,7-9,12H,1-2,5-6H2

InChI Key

MZDRPLOUIWPIOY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=NC3=CC=NN23

Origin of Product

United States

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